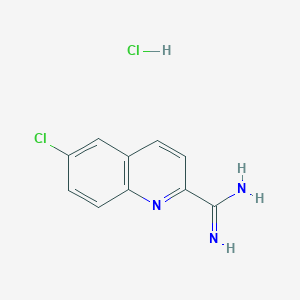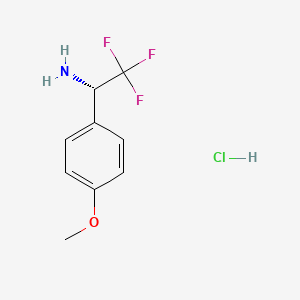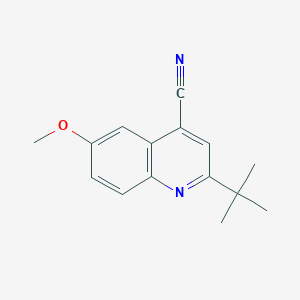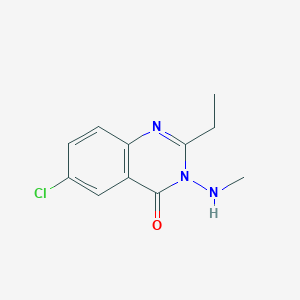
6-Chloroquinoline-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-2-carboximidamide hydrochloride typically involves the reaction of 6-chloroquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using bulk manufacturing processes. These processes involve the use of large reactors, precise control of reaction parameters, and purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
6-Chloroquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Chloroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Chloroquinoline-2-carboximidamide hydrochloride include other quinoline derivatives, such as chloroquine and hydroxychloroquine .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1179360-68-9 |
|---|---|
Fórmula molecular |
C10H9Cl2N3 |
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
6-chloroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H |
Clave InChI |
JCIRYZLIKDYUJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)






![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)

![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)
